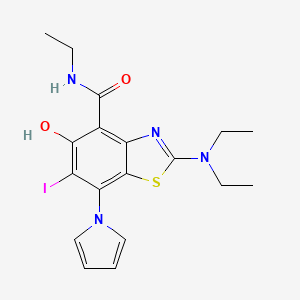

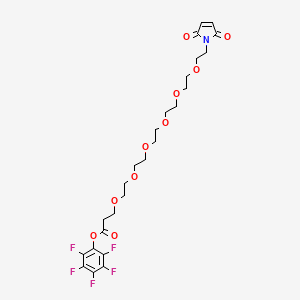

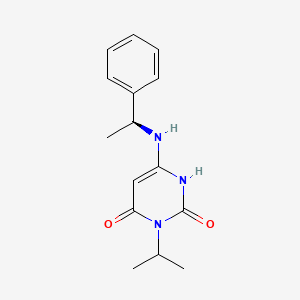

![molecular formula C12H9BrN2OS B608933 2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide CAS No. 304456-62-0](/img/structure/B608933.png)

2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide” consists of a benzamide group attached to a bromothiophene group via a methyleneamino linkage. The presence of the bromine atom and the sulfur atom in the thiophene ring may significantly influence the electronic properties of the molecule .

Applications De Recherche Scientifique

Chemical Structure and Properties

The compound 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, related to the queried chemical, displays a rotational disorder of its 5-bromothiophen-2-yl substituent. This compound is derived from a reaction involving a benzimidazole derivative, indicating the structural complexity and potential for diverse chemical interactions (Geiger et al., 2014).

Antibacterial and Antifungal Potential

Several studies have explored the antibacterial and antifungal properties of compounds structurally similar to 2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide. For instance, derivatives of benzamide have shown bactericidal activity against strains like MRSA (Zadrazilova et al., 2015), and other studies have indicated potential antifungal properties (Narayana et al., 2004).

Anticancer Applications

Compounds within the same chemical family have demonstrated promising anticancer activity. For example, N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives exhibit considerable anticancer properties against various human cancer cell lines (Tiwari et al., 2017).

Synthesis and Spectroscopic Analysis

The synthesis and characterization of related compounds have been extensively studied, providing insights into their potential applications. For instance, research on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides offers valuable information on their structural and spectroscopic properties, which are essential for exploring their practical applications (Younes et al., 2020).

Antipsychotic and Neuroleptic Properties

Some benzamide derivatives have been investigated for their potential antipsychotic and neuroleptic properties, which could open avenues for the development of new psychiatric medications (Högberg et al., 1990).

Anti-fibrotic Drug Potential

Compounds in the benzamide family have been studied for their potential as anti-fibrotic drugs. For example, certain inhibitors have shown efficacy in suppressing renal and hepatic fibrosis, indicating a possible therapeutic application in fibrotic diseases (Kim et al., 2008).

Mécanisme D'action

Mode of Action

BTYNB acts as a potent and selective inhibitor of the binding of IMP1 to c-Myc mRNA. The IC50 value for this interaction is 5 μM. By inhibiting this binding, BTYNB disrupts the normal function of IMP1, leading to changes in the expression of c-Myc, a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Biochemical Pathways

The inhibition of IMP1 binding to c-Myc mRNA by BTYNB affects several biochemical pathways. It destabilizes c-Myc mRNA, downregulates β-TrCP1 mRNA, and reduces the activation of NF-κB . It also decreases the levels of the oncogenic translation regulatory factor eEF2 mRNA in cancer cells .

Pharmacokinetics

. This suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of BTYNB’s action include the destabilization of c-Myc mRNA, downregulation of β-TrCP1 mRNA, reduction of NF-κB activation, and decrease in eEF2 mRNA levels . These changes can inhibit the proliferation of IMP1-positive ovarian cancer and melanoma cells .

Action Environment

The action, efficacy, and stability of BTYNB can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in a sealed, dry environment to maintain its stability

Propriétés

IUPAC Name |

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEADOPONHLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Btynb | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

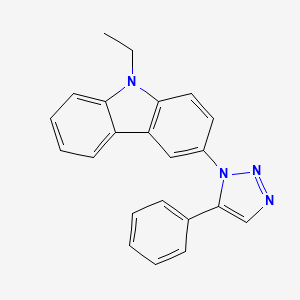

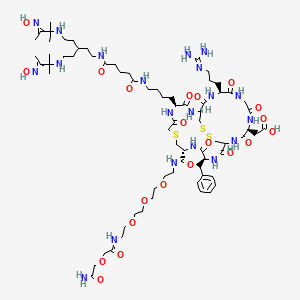

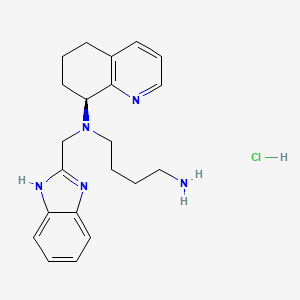

![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)